molecular formula C27H27N3O3S B11700896 ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11700896
M. Wt: 473.6 g/mol
InChI Key: AAXNSNCLZXZSSA-HJGVJQNMSA-N
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Description

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a fused bicyclic system containing sulfur (thiazole) and nitrogen (pyrimidine) heteroatoms. Key structural features include:

  • Substituents: A 4-(dimethylamino)benzylidene group at position 2, contributing electron-donating properties via the dimethylamino moiety. A 7-methyl group and an ethyl carboxylate ester at position 6, enhancing lipophilicity. A trans-phenylethenyl group at position 5, introducing π-conjugation .
  • Synthesis: Prepared via condensation of thiouracil precursors with chloroacetic acid and substituted benzaldehydes in acetic anhydride/acetic acid, followed by recrystallization (e.g., ethyl acetate) .

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27N3O3S/c1-5-33-26(32)24-18(2)28-27-30(22(24)16-13-19-9-7-6-8-10-19)25(31)23(34-27)17-20-11-14-21(15-12-20)29(3)4/h6-17,22H,5H2,1-4H3/b16-13+,23-17+

InChI Key

AAXNSNCLZXZSSA-HJGVJQNMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a thiazolopyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolopyrimidine derivatives exhibit diverse bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of structurally analogous compounds:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Substituents Melting Point (°C) IR (cm⁻¹) Highlights NMR Shifts (δ, ppm) Crystal System / Space Group Reference
Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-... (Target Compound) Not Reported NH: ~3420–3173; C=O: ~1719 Aromatic H: 6.5–8.0; CH3: 2.2–2.4 Not Reported
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 427–428 C=O: 1719; C-O (methoxy): ~1250 CH3: 2.34; OCH3: 3.7–3.9 Monoclinic, P21/n
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-... (11b) 213–215 CN: 2209; NH: 3423–3119 Aromatic H: 6.67–8.01; CH3: 2.24 Not Reported
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-... Not Reported C=O (ester): ~1730; C=O (keto): ~1700 Aromatic H: 6.5–7.5; OAc: 2.1–2.3 Monoclinic

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Methoxy substituents (e.g., 2,4,6-trimethoxy in ) increase steric bulk and hydrogen-bonding capacity, elevating melting points (427–428°C vs. 213–215°C for 11b) .
  • Conformational Flexibility :
    • The trans-phenylethenyl group at position 5 introduces rigidity, affecting molecular packing. In contrast, phenyl or furyl substituents (e.g., 5-phenyl in ) allow variable dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .

Spectroscopic and Crystallographic Differences

  • IR Spectroscopy :
    • Strong C=O stretches (~1719 cm⁻¹) are consistent across derivatives. The target compound’s NH stretches (~3420 cm⁻¹) align with 11b, while methoxy C-O stretches (~1250 cm⁻¹) distinguish trimethoxy analogs .
  • NMR Data: Methyl groups resonate at δ 2.2–2.4 ppm in most derivatives. Aromatic protons in electron-rich systems (e.g., 4-dimethylamino) appear upfield compared to electron-deficient systems (e.g., 4-cyano) .
  • Crystal Packing: Trimethoxy derivatives () form bifurcated C–H···O hydrogen bonds along the c-axis, whereas acetoxy analogs () exhibit intermolecular C=O···H interactions. The target compound’s packing remains unreported but is likely influenced by its dimethylamino group .

Biological Activity

Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. It has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases .

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups, including a thiazole ring fused with a pyrimidine structure. This unique arrangement contributes to its diverse biological activities.

Property Details
Molecular Formula C₁₆H₁₈N₄O₂S
Molecular Weight 342.40 g/mol
IUPAC Name This compound
Functional Groups Thiazole, Pyrimidine, Dimethylamino

Anticancer Properties

Preliminary studies indicate that ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo exhibits significant anticancer activity . The mechanisms proposed for its action include:

  • Inhibition of Cell Proliferation : The compound has shown potential in reducing the growth rate of various cancer cell lines.
  • Induction of Apoptosis : Research suggests that it may trigger programmed cell death in malignant cells, which is a crucial mechanism for cancer treatment.

A study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) in vitro, with IC50 values indicating potent efficacy compared to standard chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo also exhibits notable antimicrobial activity . Its structural components enhance its interaction with microbial targets, potentially leading to:

  • Bactericidal Effects : It has been tested against various bacterial strains, showing effectiveness similar to established antibiotics.

The proposed mechanisms for the biological activities of this compound include:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
  • Disruption of Cellular Processes : By inhibiting key cellular functions, it can lead to reduced viability in cancerous and microbial cells.

Case Studies and Research Findings

Several studies have explored the biological activity of ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo:

  • Anticancer Study :
    • Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours .
  • Antimicrobial Study :
    • Objective : Assess antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial properties .

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